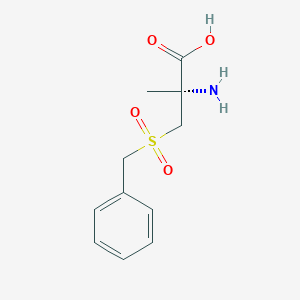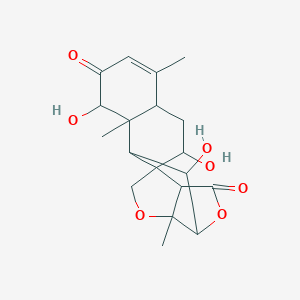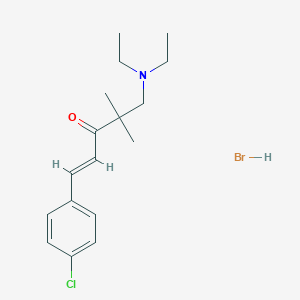
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide, also known as Clonidine hydrobromide, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. This compound is a potent alpha-2 adrenergic receptor agonist, which means it binds to and activates these receptors in the body.
作用机制
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide works by binding to and activating alpha-2 adrenergic receptors in the body. This results in the inhibition of the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological processes. By reducing the release of norepinephrine, this compound hydrobromide reduces blood pressure and heart rate, and also has sedative and analgesic effects.
Biochemical and Physiological Effects:
This compound hydrobromide has several biochemical and physiological effects on the body. It reduces blood pressure and heart rate by decreasing the release of norepinephrine. It also has sedative and analgesic effects, which make it useful in the treatment of anxiety disorders and pain. This compound hydrobromide has also been shown to modulate the release of other neurotransmitters, including dopamine and serotonin, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide in lab experiments is its well-established mechanism of action. Its effects on blood pressure, heart rate, and neurotransmitter release have been extensively studied, making it a useful tool for investigating these physiological processes. However, one limitation of using this compound hydrobromide in lab experiments is its potential for off-target effects. Because it binds to and activates alpha-2 adrenergic receptors throughout the body, it may have effects on other physiological processes that are not related to its intended use.
未来方向
There are several future directions for the study of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide. One area of research is the development of more selective alpha-2 adrenergic receptor agonists that have fewer off-target effects. Another area of research is the investigation of this compound hydrobromide's potential use in the treatment of other conditions, such as neuropathic pain and substance use disorders. Finally, further research is needed to better understand the long-term effects of this compound hydrobromide use and its potential for abuse and dependence.
合成方法
The synthesis of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide involves several steps, including the reaction between 4-chlorobenzaldehyde and diethylamine, followed by the reaction between the resulting imine and 4,4-dimethyl-2-pentanone. The final product is obtained by reacting the intermediate with hydrobromic acid. The synthesis of this compound hydrobromide is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating high blood pressure, ADHD, and anxiety disorders. In addition, it has been studied for its potential use in the treatment of opioid withdrawal symptoms, Tourette's syndrome, and post-traumatic stress disorder (PTSD). This compound hydrobromide has also been investigated for its ability to modulate pain perception and reduce anxiety in patients undergoing surgery.
属性
CAS 编号 |
121229-92-3 |
|---|---|
分子式 |
C17H25BrClNO |
分子量 |
374.7 g/mol |
IUPAC 名称 |
(E)-1-(4-chlorophenyl)-5-(diethylamino)-4,4-dimethylpent-1-en-3-one;hydrobromide |
InChI |
InChI=1S/C17H24ClNO.BrH/c1-5-19(6-2)13-17(3,4)16(20)12-9-14-7-10-15(18)11-8-14;/h7-12H,5-6,13H2,1-4H3;1H/b12-9+; |
InChI 键 |
ZZTWZYLOIUBESQ-NBYYMMLRSA-N |
手性 SMILES |
CCN(CC)CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl.Br |
SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl.Br |
规范 SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl.Br |
同义词 |
1-(4-chlorophenyl)-4,4-dimethyl-5-diethylamino-1-penten-3-one 1-CDDPO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
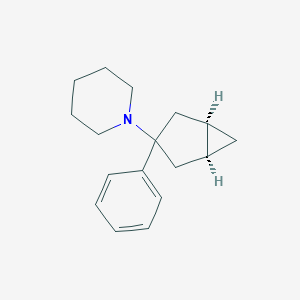
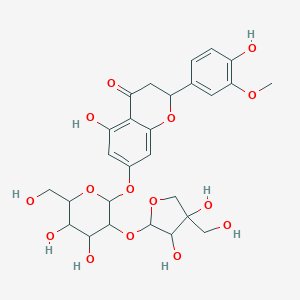
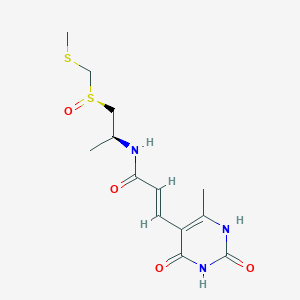
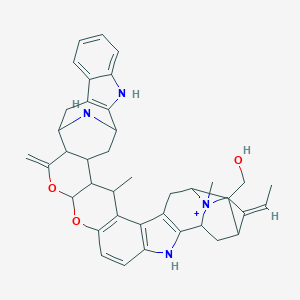
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
